Benzamide, N-(3-chlorophenyl)-3-(difluoromethoxy)-
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Overview
Description
Benzamide, N-(3-chlorophenyl)-3-(difluoromethoxy)- is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 3-chlorophenyl group and a 3-(difluoromethoxy) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(3-chlorophenyl)-3-(difluoromethoxy)- typically involves the reaction of 3-chlorobenzoic acid with appropriate reagents to introduce the difluoromethoxy group. One common method involves the use of difluoromethyl ether in the presence of a base to achieve the desired substitution. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(3-chlorophenyl)-3-(difluoromethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or ethers.
Scientific Research Applications
Benzamide, N-(3-chlorophenyl)-3-(difluoromethoxy)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, N-(3-chlorophenyl)-3-(difluoromethoxy)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, N-(4-chlorophenyl)-3-(difluoromethoxy)-
- Benzamide, N-(3-bromophenyl)-3-(difluoromethoxy)-
- Benzamide, N-(3-chlorophenyl)-4-(difluoromethoxy)-
Uniqueness
Benzamide, N-(3-chlorophenyl)-3-(difluoromethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 3-chlorophenyl and 3-(difluoromethoxy) groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H10ClF2NO2 |
---|---|
Molecular Weight |
297.68 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-(difluoromethoxy)benzamide |
InChI |
InChI=1S/C14H10ClF2NO2/c15-10-4-2-5-11(8-10)18-13(19)9-3-1-6-12(7-9)20-14(16)17/h1-8,14H,(H,18,19) |
InChI Key |
XUSDBDZKLHARKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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